

Guaiacol glycidyl ether chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-(2-Methoxyphenoxy)-2,3-epoxypropane

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An In-depth Technical Guide to Guaiacol Glycidyl Ether

This guide provides a comprehensive overview of guaiacol glycidyl ether, a key intermediate in pharmaceutical synthesis. It details its chemical identity, physicochemical properties, and a standard experimental protocol for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Guaiacol glycidyl ether is an organic compound characterized by the presence of both an ether and an epoxide functional group. The molecule consists of a guaiacol moiety (2-methoxyphenol) linked to a glycidyl group via an ether bond.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(2-Methoxyphenoxy)methyl]oxirane[1]. It is also known by several synonyms, including 1,2-Epoxy-3-(o-methoxyphenoxy)propane and Glycidyl 2-methoxyphenyl ether[1][2][3][4][5]. The compound exists as a racemic mixture of (R) and (S) enantiomers, with specific CAS numbers for the racemate (2210-74-4) and the individual enantiomers[6][7][8].

The chemical structure is as follows:

Physicochemical Properties

Guaiacol glycidyl ether is typically a white to off-white crystalline solid at room temperature[2][4][9]. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1][2][6]
Molecular Weight	180.20 g/mol [2][6][8]
CAS Number	2210-74-4[1][2]
Melting Point	33-36 °C[2][4]
Boiling Point	152-158 °C[2][4]
Density	~1.142 g/cm ³ [2]
Flash Point	87.4 °C[2]
Water Solubility	4.21 g/L at 20 °C[2][4]
Solubility	Soluble in chloroform and methanol[4][9]

Synthesis of Guaiacol Glycidyl Ether: An Experimental Protocol

Guaiacol glycidyl ether is primarily synthesized via the condensation reaction of guaiacol (2-methoxyphenol) with epichlorohydrin in the presence of a base[10][11][12][13]. This Williamson ether synthesis variant is a common industrial method for producing glycidyl ethers.

Materials and Reagents

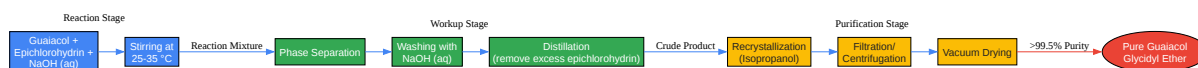
- Guaiacol (2-methoxyphenol)
- Epichlorohydrin (1-chloro-2,3-epoxypropane)
- Sodium hydroxide (NaOH)

- Water
- Isopropanol (for purification)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional, but can improve yield)[10][12]

Reaction Procedure

- **Preparation of Base Solution:** Dissolve sodium hydroxide in water in a suitable reaction vessel.
- **Addition of Reactants:** To the stirred sodium hydroxide solution, add guaiacol and an excess of epichlorohydrin. The molar ratio of epichlorohydrin to guaiacol is typically between 1.5 and 2.5 to maximize the conversion of guaiacol[10].
- **Reaction Conditions:** Maintain the reaction mixture at a controlled temperature, typically between 25-35 °C, with continuous stirring for several hours (e.g., 5-6 hours)[9].
- **Phase Separation:** Upon completion of the initial reaction, stop the stirring and allow the layers to separate. The lower aqueous layer is removed.
- **Washing:** The organic layer, containing the product and excess epichlorohydrin, is washed with a sodium hydroxide solution to remove any remaining acidic impurities[9][10].
- **Solvent Removal:** Excess epichlorohydrin is recovered by distillation under reduced pressure[9][10][11].
- **Purification by Recrystallization:** The crude oily product is dissolved in a suitable solvent, such as isopropanol or ethanol, and cooled to induce crystallization. The mixture is stirred at a low temperature (e.g., 0-5 °C) for a period to maximize crystal formation[9][11].
- **Isolation and Drying:** The solid product is isolated by filtration or centrifugation and then dried under vacuum to yield high-purity guaiacol glycidyl ether[10][11].

The following diagram illustrates the general workflow for the synthesis and purification of guaiacol glycidyl ether.



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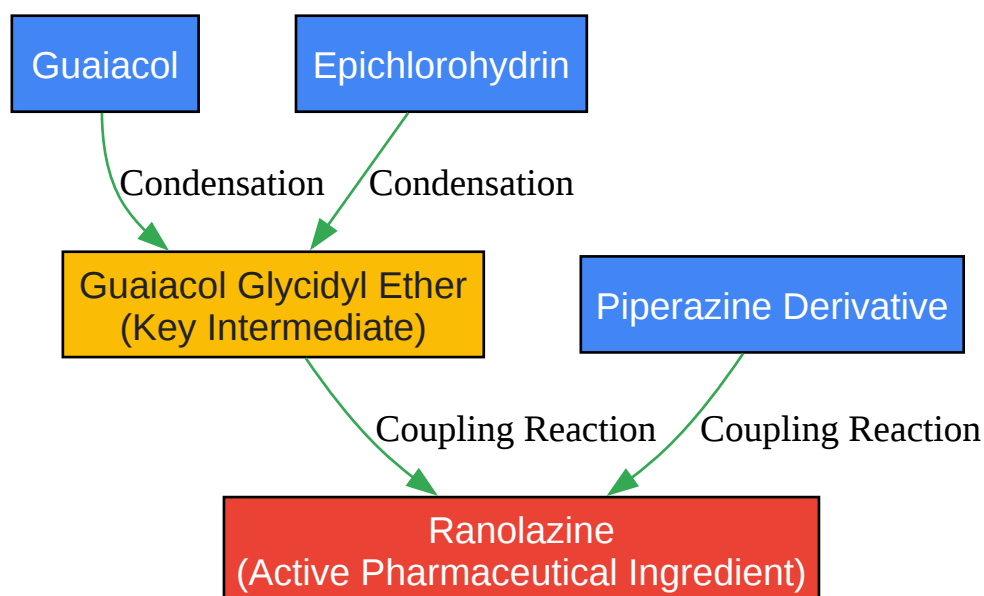
Synthesis and purification workflow for guaiacol glycidyl ether.

Application in Drug Development

The primary application of guaiacol glycidyl ether in the pharmaceutical industry is as a crucial starting material for the synthesis of Ranolazine^{[4][9][10]}. Ranolazine is an anti-anginal medication used to treat chronic stable angina. It functions as a piperazine derivative that is thought to act by inhibiting the late sodium current in heart cells.

The synthesis of Ranolazine involves the reaction of guaiacol glycidyl ether with a piperazine derivative. The high purity of guaiacol glycidyl ether is essential for ensuring the quality and yield of the final active pharmaceutical ingredient (API).

The logical relationship of guaiacol glycidyl ether as a key intermediate is depicted in the diagram below.



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Role of Guaiacol Glycidyl Ether in the synthesis of Ranolazine.

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